molecular formula C22H27BrN2O3S B2691516 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1078724-86-3

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2691516
CAS No.: 1078724-86-3
M. Wt: 479.43
InChI Key: CBTFUOWLVBPMBJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O3S and its molecular weight is 479.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , with CAS Number 1101751-13-6, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29BrN2O3C_{23}H_{29}BrN_{2}O_{3} with a molecular weight of 461.4 g/mol. The structure features a complex imidazo-thiazine framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H29BrN2O3
Molecular Weight461.4 g/mol
CAS Number1101751-13-6

Biological Activity Overview

Research indicates that compounds with imidazo-thiazine structures often exhibit significant antitumor , antiviral , and anti-inflammatory activities. The specific biological activities of this compound are summarized as follows:

Antitumor Activity

Studies have shown that related thiazole and imidazole derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar in structure have demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cancer cell lines .
  • Mechanism of Action : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances cytotoxicity by improving interactions with target proteins involved in cell proliferation .

Antiviral Activity

Compounds containing imidazole and thiazole moieties have been explored for their antiviral properties:

  • Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting viral replication at low micromolar concentrations .
  • Targeting Specific Viruses : The structure suggests potential activity against viruses by disrupting viral protein functions or inhibiting reverse transcriptase .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects:

  • Cytokine Modulation : Research on related compounds indicates potential for modulating cytokine production, which is crucial in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Studies :
    • A study on imidazo[2,1-b][1,3]thiazines indicated significant cytotoxic effects against human cancer cell lines with some derivatives showing better activity than standard treatments like doxorubicin .
  • Antiviral Efficacy :
    • Research highlighted the antiviral properties of thiazole derivatives against HIV and other viruses, suggesting that modifications in the chemical structure can enhance efficacy .
  • Mechanistic Insights :
    • Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins at the molecular level, revealing critical binding interactions that correlate with observed biological activities .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O3S.BrH/c1-15-6-7-16(2)18(12-15)23-14-22(25,24-10-5-11-28-21(23)24)17-8-9-19(26-3)20(13-17)27-4;/h6-9,12-13,25H,5,10-11,14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTFUOWLVBPMBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.